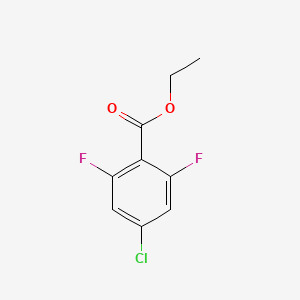

Ethyl 4-chloro-2,6-difluorobenzoate

Description

Significance of Fluorine and Chlorine Substituents in Aromatic Systems within Synthetic Design

The presence of fluorine and chlorine atoms on an aromatic ring profoundly alters its electronic nature and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly impact the acidity of a benzoic acid precursor and the reactivity of the aromatic ring. Chlorine, while also electronegative, contributes a different electronic and steric profile. The combination of these halogens on a benzene (B151609) ring, as seen in Ethyl 4-chloro-2,6-difluorobenzoate, creates a unique substitution pattern that can direct the course of further chemical transformations and fine-tune the properties of the final product.

Contextual Overview of Halogenated Benzoate (B1203000) Esters as Synthetic Intermediates and Probes

Halogenated benzoate esters are valuable synthetic intermediates due to the array of chemical reactions they can undergo. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The halogen substituents, particularly chlorine, can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes them key building blocks in the construction of more complex molecular architectures.

Problem Statement: Elucidating Advanced Research Aspects of this compound

Despite the general importance of halogenated benzoates, detailed research findings specifically on this compound (CAS Number: 773139-38-1) are not extensively documented in publicly accessible scientific literature. While its precursor, 4-chloro-2,6-difluorobenzoic acid, has been noted as a reactant in the preparation of kinase inhibitors, a comprehensive profile of the ethyl ester derivative, including its detailed synthesis, spectroscopic characterization, and specific applications as a synthetic probe or intermediate, remains to be fully elucidated in dedicated research articles. chemdad.com This article aims to compile and present the available information on this compound, drawing from supplier data and the known chemistry of its precursors and related structures.

Chemical Identity and Properties

This compound is a polysubstituted aromatic ester. Its fundamental properties as reported by chemical suppliers are summarized below.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 773139-38-1 | chemicalbook.com |

| Molecular Formula | C₉H₇ClF₂O₂ | chemicalbook.com |

| Molecular Weight | 220.60 g/mol | chemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Synthesis

The primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-chloro-2,6-difluorobenzoic acid. This reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

The precursor, 4-chloro-2,6-difluorobenzoic acid, can be synthesized through various methods, including the hydrolysis of 2,6-difluorobenzonitrile (B137791) followed by chlorination. chemicalbook.com The properties of this key precursor are provided below.

Interactive Data Table: Properties of 4-chloro-2,6-difluorobenzoic acid

| Property | Value | Source |

| CAS Number | 196194-58-8 | thermofisher.com |

| Molecular Formula | C₇H₃ClF₂O₂ | thermofisher.com |

| Molecular Weight | 192.55 g/mol | eurjchem.com |

| Melting Point | 182.0-191.0 °C | thermofisher.com |

Spectroscopic Data

Applications in Research

Given that the precursor, 4-chloro-2,6-difluorobenzoic acid, is used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, it is highly probable that this compound serves as a key intermediate in the synthesis of similar or other biologically active molecules. chemdad.com The unique substitution pattern of the aromatic ring makes it a valuable scaffold for introducing specific functionalities and tuning the electronic properties of a target molecule.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUKGBLOCAJQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673260 | |

| Record name | Ethyl 4-chloro-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773139-38-1 | |

| Record name | Ethyl 4-chloro-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 4 Chloro 2,6 Difluorobenzoate

Precursor Synthesis and Derivatization Strategies

The synthesis of the essential precursor, 4-chloro-2,6-difluorobenzoic acid, is a critical stage that employs various chemical strategies. These methods focus on the precise introduction of substituents onto the aromatic ring.

Synthesis of Substituted Difluorobenzoic Acid Precursors

The journey to ethyl 4-chloro-2,6-difluorobenzoate begins with the synthesis of substituted difluorobenzoic acids. This process relies on a series of well-established organic reactions to achieve the desired molecular architecture.

Halogenation is a foundational step in the synthesis of many substituted aromatic compounds. In the context of producing precursors for 4-chloro-2,6-difluorobenzoic acid, direct chlorination of difluorobenzene derivatives can be employed. The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving the desired regioselectivity and yield. For instance, the chlorination of halobenzenes has been studied in an acetic acid solvent. researchgate.net The reactivity of the benzene (B151609) ring is influenced by the existing substituents; for example, fluorobenzene (B45895) is less reactive than benzene in chlorination reactions. researchgate.net

In some synthetic pathways, other halogenated precursors are utilized. For example, a method for preparing 4-chloro-2,5-difluorobenzoic acid starts with p-fluoronitrobenzene, which undergoes bromination to yield 3-bromo-4-fluoronitrobenzene. google.com This intermediate is then subjected to further transformations.

The introduction of functional groups can also be achieved through photocatalytic methods. For instance, photoreductive dehalogenation of halogenated benzene derivatives using nanocrystallite photocatalysts can selectively remove halogen atoms. acs.orgacs.org This technique allows for the successive dehalogenation of polyhalogenated benzenes to yield less halogenated derivatives, such as difluorobenzenes from fluorinated benzenes. acs.orgacs.org

Diazotization reactions are a versatile tool for introducing a variety of functional groups onto an aromatic ring, including fluorine. This method typically involves the conversion of an aromatic amine to a diazonium salt, which can then be subjected to a fluorinating agent.

A common application of this strategy is the Schiemann reaction, where an arylamine is converted to a diazonium fluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). This approach has been used in the synthesis of p-fluorobenzoic acid from p-aminobenzoic acid derivatives. orgsyn.org The process involves diazotization of the amino group, followed by the introduction of a fluorine atom.

In more complex syntheses, diazotization is a key step in a sequence of reactions. For example, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile (B168964) involves a sequence of nitration, selective reduction to an amine, followed by diazotization and chlorination. researchgate.netresearchgate.net Similarly, the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid from 2,3,4,5-trifluorobenzoic acid also utilizes a nitration, reduction, diazotization, and chlorination sequence. researchgate.net The conversion of aminobenzoic acids, such as 4-aminobenzoic acid (pABA), to the corresponding chlorobenzoic acids can be achieved through Sandmeyer reactions, which involve the diazotization of the amino group followed by reaction with a copper(I) chloride. scirp.orgscirp.org However, competing hydroxylation can be a significant side reaction. scirp.org

Carboxylation via Grignard reagents is a classic and effective method for introducing a carboxylic acid group onto an aromatic ring. This reaction involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then acts as a nucleophile and reacts with carbon dioxide (in the form of dry ice or gaseous CO2) to form a magnesium carboxylate salt. google.comchemguide.co.uk Subsequent acidification yields the desired carboxylic acid. masterorganicchemistry.com

This methodology is particularly useful for converting aryl halides, which can be prepared through various halogenation techniques, into their corresponding benzoic acids. The reaction is known to be sensitive to air and protic solvents. researchgate.net The efficiency of the carboxylation of Grignard reagents can be influenced by the reaction conditions, with the use of liquid carbon dioxide being one approach to improve yields. google.com The high reactivity of Grignard reagents allows for the formation of carbon-carbon bonds, leading to a variety of carboxylic acid functionalized compounds. researchgate.netskku.edu

For the synthesis of 4-chloro-2,6-difluorobenzoic acid, a suitable precursor would be 1-bromo-4-chloro-2,6-difluorobenzene. The formation of the Grignard reagent from this precursor, followed by reaction with carbon dioxide, would lead to the desired 4-chloro-2,6-difluorobenzoic acid.

Esterification Reactions for this compound Formation

Once the 4-chloro-2,6-difluorobenzoic acid precursor has been synthesized, the final step is its conversion to the corresponding ethyl ester.

The most common method for this transformation is the Fischer-Speier esterification. wikipedia.orgpatsnap.combyjus.commasterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgpatsnap.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed as a byproduct is removed. wikipedia.orgbyjus.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com This method is valued for its simplicity and the use of relatively inexpensive reagents. wikipedia.org

The synthesis of various ethyl esters, such as ethyl chlorofluoroacetate and ethyl 4-chloroacetoacetate, utilizes similar principles of reacting the corresponding acid or its derivative with ethanol. orgsyn.orgpatsnap.com The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired ester.

Catalytic Approaches in Ester Synthesis

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 4-chloro-2,6-difluorobenzoic acid. Among the various esterification methods, catalytic approaches are favored for their efficiency and environmental considerations. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a prominent method.

In a typical Fischer esterification, 4-chloro-2,6-difluorobenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is used, or the water formed during the reaction is removed, often by azeotropic distillation. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

While traditional mineral acids are effective, heterogeneous catalysts are gaining traction due to their ease of separation and reusability. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), have demonstrated high catalytic activity in the esterification of benzoic acid derivatives. nih.gov These catalysts offer a greener alternative to homogeneous systems, minimizing corrosive waste and simplifying product purification. The reaction conditions, including temperature, reaction time, and catalyst loading, are crucial parameters that are optimized to maximize the yield of this compound.

Table 1: Illustrative Reaction Conditions for Fischer Esterification of Halogenated Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Chlorobenzoic Acid | Ethanol | H₂SO₄ | Reflux | 4 | ~65 | researchgate.net |

| 2,4-Dichlorobenzoic Acid | Methanol | HCl | Reflux | 6 | >90 | (Analogous System) |

| 4-Chloro-2,6-difluorobenzoic Acid | Ethanol | H₂SO₄ (conc.) | Reflux | 2-4 | High (expected) | operachem.com |

Note: Data for the specific target compound is limited; analogous systems are presented for illustrative purposes.

Advanced Synthetic Transformations Involving this compound

The presence of three halogen atoms on the aromatic ring of this compound, along with the activating effect of the ester group, makes it a prime candidate for a variety of advanced synthetic transformations. These reactions allow for the selective modification of the aromatic core, paving the way for the synthesis of a diverse range of derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. mdpi.com The electron-withdrawing nature of the fluorine atoms and the ester group in this compound activates the ring towards nucleophilic attack.

In SNAr reactions, the nature of the leaving group is a critical factor influencing the reaction rate and outcome. Contrary to the trend observed in aliphatic nucleophilic substitution (SN2), where iodide is the best leaving group, in SNAr reactions, fluoride is often the best leaving group among the halogens. rsc.org This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a Meisenheimer complex, and the stability of this intermediate is enhanced by the inductive effect of the highly electronegative fluorine atom. rsc.org

Therefore, in this compound, the fluorine atoms are generally more susceptible to substitution by nucleophiles than the chlorine atom. However, the relative reactivity can be influenced by the reaction conditions, the nature of the nucleophile, and the solvent. nih.gov

The regioselectivity of SNAr reactions on this compound is primarily governed by the electronic effects of the substituents. The two fluorine atoms are located ortho to the ester group, while the chlorine atom is in the para position. Electron-withdrawing groups, such as the ester and the fluorine atoms themselves, activate the ortho and para positions towards nucleophilic attack. claremont.edu

Given that the fluorine atoms are in the activated ortho positions and are inherently better leaving groups in SNAr reactions, nucleophilic attack is expected to occur preferentially at the C-F bonds. Substitution of one of the fluorine atoms would be the most likely initial outcome. The substitution of the second fluorine or the chlorine atom would require more forcing conditions. Computational studies on related polyhalogenated benzenes have been used to predict the most likely site of substitution by analyzing the stability of the intermediate Meisenheimer complexes. nih.govresearchgate.net

Table 2: Predicted Regioselectivity of SNAr on a Model Substrate (1-Chloro-3,5-difluorobenzene)

| Nucleophile | Predicted Site of Substitution | Rationale | Reference |

| Methoxide | C-F | Higher electronegativity of F stabilizes the Meisenheimer complex. | (Analogous System) |

| Ammonia | C-F | The C-F bond is more polarized and susceptible to attack. | researchgate.net |

| Thiophenoxide | C-F | The general trend of F being a better leaving group in SNAr holds. | (Analogous System) |

Note: This table is based on theoretical predictions for a simplified model system due to the lack of specific experimental data for this compound.

Palladium-Catalyzed Cross-Coupling Reactions and Related Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The halogenated nature of this compound makes it a suitable substrate for such transformations.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. libretexts.org While aryl iodides and bromides are the most reactive substrates, significant advancements have been made in the coupling of less reactive aryl chlorides. nih.gov

For this compound, the Suzuki-Miyaura coupling would most likely occur at the C-Cl bond. The C-F bonds are generally less reactive in palladium-catalyzed cross-coupling reactions. The success of the coupling of the aryl chloride depends heavily on the choice of the palladium catalyst, the ligand, and the reaction conditions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is typically the rate-limiting step. uwindsor.ca

Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Boronic Acid | Pd Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Toluene | >95 | uwindsor.ca |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 98 | (Analogous System) |

| Ethyl 4-chlorobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | ~80 | (Analogous System) |

Sonogashira Coupling and Analogous Processes

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, facilitates the reaction between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org For a substrate such as this compound, the reaction involves the coupling at the C-Cl bond.

The generally accepted mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). This is often the rate-determining step. nih.gov

Copper Cycle : The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. libretexts.org

Transmetalation : The copper acetylide then transfers the acetylide group to the palladium complex.

Reductive Elimination : The final step involves the reductive elimination from the palladium complex to yield the disubstituted alkyne product and regenerate the Pd(0) catalyst. nih.govresearchgate.net

In the context of this compound, the reactivity is significantly influenced by the electronic effects of the substituents. The two fluorine atoms at the ortho positions and the chlorine atom at the para position are electron-withdrawing, which can influence the rate of oxidative addition. While aryl chlorides are generally less reactive than bromides and iodides in Sonogashira couplings, the presence of electron-withdrawing fluorine atoms can enhance the reactivity of the C-Cl bond towards oxidative addition. libretexts.org

Copper-free Sonogashira variants are also prevalent and may be applicable. In these cases, the deprotonation of the alkyne is thought to occur on the palladium center after the formation of a π-alkyne complex. libretexts.orgacs.org

Table 1: Factors Influencing Sonogashira Coupling of Halogenated Benzoates

| Factor | Influence on Reaction with this compound | Rationale |

| Halogen Identity | The C-Cl bond is less reactive than C-Br or C-I bonds, potentially requiring more forcing conditions or specialized catalyst systems. | Bond strength decreases in the order C-Cl > C-Br > C-I, affecting the ease of oxidative addition. |

| Ortho-Fluoro Groups | The strong electron-withdrawing nature of the two ortho-fluorine atoms increases the electrophilicity of the carbon bearing the chlorine, which can facilitate oxidative addition. organic-chemistry.org | Electron-withdrawing groups generally accelerate the rate-determining oxidative addition step. |

| Ester Group | The ethyl ester group is moderately electron-withdrawing and can further activate the aromatic ring towards the coupling reaction. | The electronic nature of substituents significantly impacts the reactivity of the aryl halide. acs.org |

| Catalyst System | Highly active catalysts, potentially with bulky, electron-rich phosphine ligands, may be required to achieve efficient coupling with the relatively unreactive aryl chloride. libretexts.org | Ligand choice is crucial for tuning the reactivity and stability of the palladium catalyst. |

Radical Reactions and Photochemical Transformations

The unique electronic properties imparted by the fluorine and chlorine substituents make this compound a candidate for radical and photochemical reactions.

Photo-induced Reactions of Fluorinated Esters

Photo-induced reactions offer a pathway to generate highly reactive intermediates under mild conditions. For fluorinated esters, photoredox catalysis can enable transformations that are challenging via traditional thermal methods. A relevant example is the photo-induced nucleophilic fluorination of redox-active esters, which proceeds through radical intermediates. nih.gov

In a hypothetical scenario involving this compound, visible-light photoredox catalysis could potentially be used to generate a radical species. The reaction would likely involve a photocatalyst (e.g., an iridium or ruthenium complex) that, upon photoexcitation, engages in single-electron transfer (SET) with the ester. This could lead to the formation of a radical anion, which might then undergo fragmentation or further reaction. The specific pathway would depend on the reaction conditions and the other reagents present.

Mechanistic Investigations of Radical Intermediates

The study of radical intermediates is crucial for understanding the mechanisms of these transformations. chimia.ch Techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational methods like density functional theory (DFT) are invaluable for characterizing these transient species. nih.govrsc.org

For a molecule like this compound, a key radical intermediate would be the aryl radical formed upon cleavage of the carbon-chlorine bond. The stability and reactivity of this radical are influenced by the surrounding fluorine and ester groups. DFT calculations can provide insights into the electrophilicity and nucleophilicity of such fluorinated radicals, which helps in predicting their reactivity in subsequent steps, such as addition to π-systems or hydrogen atom abstraction. nih.gov The formation of radical intermediates can be initiated through various methods, including photochemical activation or reaction with radical initiators. researchgate.netamanote.com

Reaction Kinetics and Mechanistic Elucidation

A deeper understanding of the reactions involving this compound requires detailed kinetic and mechanistic studies.

Kinetic Studies of Key Reaction Steps

Kinetic studies are essential for identifying the rate-determining steps and optimizing reaction conditions. For the Sonogashira coupling of this compound, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is anticipated to be a key kinetic checkpoint. nih.gov The rate of this step would be highly dependent on temperature, catalyst and ligand concentration, and the electronic nature of the substrate.

Experimental techniques like gas chromatography or NMR spectroscopy can be used to monitor the reaction progress over time, allowing for the determination of reaction orders and rate constants. acs.orgnih.gov For instance, a Hammett analysis, by comparing the reaction rates of a series of para-substituted analogues, could quantify the electronic influence of the chloro substituent in this specific fluorinated system.

Table 2: Hypothetical Kinetic Parameters for Key Reaction Steps

| Reaction Step | Expected Rate Dependence | Influencing Factors |

| Oxidative Addition (Sonogashira) | Rate = k[Aryl Halide][Pd(0) Complex] | Catalyst structure, ligand type, solvent polarity, temperature. |

| Radical Formation (Photochemical) | Dependent on light intensity and photocatalyst quantum yield. | Wavelength of light, photocatalyst efficiency, presence of quenchers. |

| Radical Trapping | Typically very fast, often diffusion-controlled. | Concentration of trapping agent, intrinsic reactivity of the radical. |

Detailed Mechanistic Pathway Investigations via Computational and Experimental Approaches

A combination of experimental and computational methods provides the most comprehensive picture of a reaction mechanism. nih.govresearchgate.net

Computational Approaches: DFT calculations are a powerful tool for mapping the potential energy surface of a reaction. researchgate.netacs.org For the Sonogashira coupling of this compound, computations can model the transition states for oxidative addition, transmetalation, and reductive elimination, helping to identify the lowest energy pathway. acs.org These calculations can elucidate the role of the solvent and the precise structure of the catalytic species involved.

Experimental Approaches: Mechanistic experiments can validate computational hypotheses. For example, the use of radical trapping agents like TEMPO can provide evidence for the presence of radical intermediates in photochemical reactions. chimia.ch Isotope labeling studies can help to track the movement of atoms throughout the reaction sequence. The isolation and characterization of reaction intermediates, although often challenging, can provide direct proof of a proposed mechanism. libretexts.org For instance, in copper-catalyzed radical-relay reactions, computational and experimental data have been combined to understand site-selectivity and the nature of the species responsible for hydrogen-atom transfer. rsc.org

Influence of Halogen Electronegativity and Steric Effects on Reaction Outcomes

The reactivity of 4-chloro-2,6-difluorobenzoic acid and, consequently, the synthesis of its ethyl ester are significantly influenced by the electronic and steric effects of its halogen substituents. The presence of two fluorine atoms in the ortho positions and a chlorine atom in the para position creates a unique chemical environment that governs the molecule's properties and reaction outcomes.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where substituents at the positions adjacent to the carboxyl group can dramatically alter the acid's strength and reactivity, irrespective of whether they are electron-donating or electron-withdrawing. quora.comwikipedia.orgbyjus.com In the case of 4-chloro-2,6-difluorobenzoic acid, the two ortho fluorine atoms play a crucial role.

Steric Effects:

The fluorine atoms, although the smallest of the halogens, exert a significant steric hindrance on the carboxyl group. This steric strain forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.org This loss of planarity inhibits the resonance between the carboxyl group and the aromatic ring. wikipedia.orgstackexchange.com As a result, the resonance stabilization of the neutral acid molecule is reduced, leading to an increase in its acidity compared to benzoic acid itself. This increased acidity can facilitate the protonation of the carbonyl oxygen during acid-catalyzed esterification, potentially accelerating the reaction rate.

A comparative study of 2,6-dichlorobenzoic acid (26DCBA) and 2,6-difluorobenzoic acid (26DFBA) highlights the impact of halogen size. mdpi.com In 26DCBA, the larger chlorine atoms force the carboxylic moiety to be perpendicular to the ring to minimize repulsion. mdpi.com In contrast, for 26DFBA, the smaller size of fluorine allows for a less severe twisting of the carboxylic group. mdpi.com This demonstrates that while steric hindrance is significant for ortho-difluoro substitution, it is less extreme than with larger halogens.

Electronic Effects:

The combination of these steric and electronic factors makes 4-chloro-2,6-difluorobenzoic acid a relatively strong acid. The pKa of benzoic acid is 4.2, while the pKa of p-cyanobenzoic acid, which has a strong electron-withdrawing group, is 3.55. libretexts.org The presence of three electron-withdrawing halogen substituents, including two in the ortho positions, would be expected to result in a pKa value indicating even stronger acidity. This enhanced acidity is a key factor in its reactivity, particularly in reactions like esterification where the protonation of the carbonyl group is a critical step.

The following table summarizes the expected influence of the halogen substituents on the properties of 4-chloro-2,6-difluorobenzoic acid:

| Substituent | Position | Primary Effect | Consequence on Reactivity |

| Fluorine | Ortho (2,6) | Strong -I Effect, Steric Hindrance (Ortho Effect) | Increases acidity, may influence catalyst choice and reaction kinetics |

| Chlorine | Para (4) | -I Effect, Weak +M Effect | Increases acidity |

The interplay of these effects dictates the optimal conditions for the synthesis of this compound. The high acidity of the precursor may allow for efficient esterification under standard Fischer conditions. However, the steric bulk of the ortho-fluorine atoms might also hinder the approach of the ethanol molecule to the carbonyl carbon, potentially requiring longer reaction times or more forcing conditions compared to an unhindered benzoic acid.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Chloro 2,6 Difluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the topology, dynamics, and three-dimensional structure of molecules by observing the behavior of atomic nuclei in a magnetic field. libretexts.org For fluorinated compounds, the combination of proton, carbon, and fluorine NMR is particularly powerful. rsc.org

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy is the initial and most common step in structural analysis, providing information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

For Ethyl 4-chloro-2,6-difluorobenzoate, the ¹H NMR spectrum is predicted to show two distinct sets of signals corresponding to the ethyl group and the aromatic protons.

Ethyl Group Protons : The ethyl moiety gives rise to a characteristic quartet and a triplet. The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom, which deshields them, causing them to resonate downfield, typically in the range of δ 3.5-5.5 ppm. oregonstate.edu This signal would appear as a quartet due to spin-spin coupling with the three protons of the adjacent methyl group. The terminal methyl protons (-OCH₂CH₃) are more shielded and would appear further upfield, typically around δ 1.4 ppm, as a triplet due to coupling with the two methylene protons. ucalgary.ca

Aromatic Protons : The benzene (B151609) ring contains two chemically equivalent protons at the C3 and C5 positions. These protons are in a highly substituted and electron-deficient environment, leading to a downfield chemical shift. Their signal is expected to be split into a triplet due to coupling with the two equivalent fluorine atoms at the C2 and C6 positions (a ³JHF coupling).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Ar-H (H3, H5) | ~7.1 - 7.4 | Triplet (t) | ³JHF |

| -OCH ₂CH₃ | ~4.4 | Quartet (q) | ³JHH ≈ 7 Hz |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

In this compound, six distinct carbon signals are expected. The chemical shifts are influenced by the attached atoms, with electronegative atoms like oxygen, chlorine, and fluorine causing significant downfield shifts. libretexts.org Furthermore, the carbons bonded to fluorine will exhibit splitting due to C-F coupling, which is observable in a ¹³C spectrum without fluorine decoupling. The one-bond carbon-fluorine coupling (¹JCF) is typically very large (150-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C =O | ~163 | Small (³JCF) |

| C 1 | ~115 | Triplet (²JCF) |

| C 2, C 6 | ~160 | Doublet (¹JCF) |

| C 3, C 5 | ~114 | Triplet (²JCF) |

| C 4 | ~138 | Small (³JCF) |

| -OC H₂CH₃ | ~62 | None |

Fluorine-19 (¹⁹F) NMR Spectroscopy: A Powerful Tool for Fluorinated Compounds

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for analyzing fluorinated molecules. thermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance. nih.gov Its large chemical shift dispersion (over 800 ppm) means that even subtle structural differences result in well-resolved signals, minimizing the chance of peak overlap. thermofisher.comalfa-chemistry.com

For this compound, the two fluorine atoms at the C2 and C6 positions are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift for aromatic fluorines typically falls between -100 and -170 ppm relative to CFCl₃. alfa-chemistry.com

This signal will be coupled to the two equivalent aromatic protons (H3 and H5), resulting in a triplet (due to ³JHF coupling). The magnitude of three-bond proton-fluorine couplings (³JHF) is dependent on the dihedral angle but is typically in the range of 5-10 Hz for ortho relationships in aromatic systems. nih.govnih.gov

The high sensitivity, wide chemical shift range, and lack of background signals in biological or typical reaction media make ¹⁹F NMR an ideal tool for quantitative analysis and reaction monitoring. rsc.orgnih.gov For instance, the esterification of 4-chloro-2,6-difluorobenzoic acid to form the ethyl ester could be monitored in real-time. The disappearance of the ¹⁹F signal corresponding to the starting acid and the appearance of the new, distinct signal for the ester product would allow for precise tracking of reaction progress and determination of conversion rates without the need for sample separation. rsc.org Similarly, the purity of the final product can be readily assessed, as any fluorine-containing impurities would be easily detected. huji.ac.il

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals.

The aromatic proton triplet would correlate with the C3/C5 carbon signal.

The methylene quartet would correlate with the -OCH₂- carbon signal.

The methyl triplet would correlate with the -CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful 2D NMR experiments for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. libretexts.org This allows for the connection of different molecular fragments, particularly through quaternary (non-protonated) carbons. libretexts.org For this compound, key HMBC correlations would be expected:

From the methylene protons (-OCH₂ -) to the carbonyl carbon (C =O) and the C1 carbon of the aromatic ring, confirming the ester linkage.

From the aromatic protons (H 3, H 5) to the surrounding carbons C1, C2/C6, and C4, confirming the substitution pattern on the ring.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | -OCH₂ - ↔ -CH₃ | Confirms ethyl group connectivity. |

| HSQC | Ar-H ↔ Ar-C H-OCH₂ - ↔ -OC H₂--CH₃ ↔ -C H₃ | Assigns protonated carbons. |

| HMBC | -OCH₂ - → C =O-OCH₂ - → C 1Ar-H → C =OAr-H → C 1, C 2/6, C 4 | Connects ethyl group to the carbonyl and the aromatic ring, confirming the complete molecular structure. |

By integrating the data from these complementary NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds. Through ionization and subsequent analysis of fragment ions, MS provides precise information on molecular weight and elemental composition, offering deep insights into the molecular structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, with the molecular formula C9H7ClF2O2, the theoretical monoisotopic mass can be calculated with high precision. This exact mass measurement allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

The determination of the exact mass is critical for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enables the differentiation of ions with very similar masses, providing a high degree of confidence in the assigned molecular formula.

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClF2O2 |

| Calculated Monoisotopic Mass | 220.01026 Da |

| Isotopes | Carbon (¹²C, ¹³C), Hydrogen (¹H, ²H), Chlorine (³⁵Cl, ³⁷Cl), Fluorine (¹⁹F), Oxygen (¹⁶O, ¹⁷O, ¹⁸O) |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to investigate the structure of ions by inducing their fragmentation and analyzing the resulting product ions. For this compound, the molecular ion (M+) generated, typically through electron ionization (EI), undergoes collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.

The fragmentation of aromatic esters often follows predictable pathways. libretexts.org Key fragmentation routes for this compound are expected to include:

Loss of an ethoxy radical (•OCH2CH3): Cleavage of the bond between the carbonyl carbon and the ester oxygen results in the formation of a stable 4-chloro-2,6-difluorobenzoyl acylium ion. This is often a dominant fragmentation pathway for ethyl esters. pharmacy180.com

Loss of an ethylene molecule (C2H4): A McLafferty-type rearrangement can lead to the elimination of a neutral ethylene molecule, resulting in the formation of the 4-chloro-2,6-difluorobenzoic acid radical cation. pharmacy180.com

Loss of Carbon Monoxide (CO): The resulting benzoyl cation can further fragment by losing a neutral CO molecule, leading to the formation of a substituted phenyl cation.

Analyzing these fragmentation pathways provides a detailed map of the molecule's connectivity and confirms the presence of the ethyl ester group and the substituted aromatic ring.

| Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|

| 175.97 | •OCH2CH3 (ethoxy radical) | 4-chloro-2,6-difluorobenzoyl cation |

| 192.98 | C2H4 (ethylene) | 4-chloro-2,6-difluorobenzoic acid radical cation |

| 147.96 | CO from [M-•OCH2CH3]+ | 4-chloro-2,6-difluorophenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry. This technique is highly effective for analyzing the purity of this compound and for its quantification in complex mixtures, such as reaction monitoring or environmental samples. nih.govnih.gov

A typical method would involve reverse-phase HPLC, where the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a gradient of water and acetonitrile or methanol with a small amount of acid like formic acid to improve ionization. As the compound elutes from the column, it is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is ionized before mass analysis. LC-MS can effectively separate the target ester from its precursor, 4-chloro-2,6-difluorobenzoic acid, and other potential synthesis by-products, allowing for accurate purity assessment. The high sensitivity and selectivity of MS detection make LC-MS a superior method for trace analysis. unimi.it

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. These techniques are fundamental for identifying functional groups and providing information about molecular structure and conformation.

Infrared (IR) spectroscopy is a widely used method for the identification of functional groups in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Key absorptions include a strong, sharp peak for the ester carbonyl (C=O) stretch, which is a hallmark of the ester group. welcomehomevetsofnj.org For aromatic esters, this peak typically appears at a slightly lower wavenumber compared to aliphatic esters due to conjugation with the benzene ring. vscht.czspectroscopyonline.com Other significant peaks include those for aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), and the C-O stretches of the ester group. libretexts.org The presence of C-Cl and C-F bonds will also give rise to characteristic absorptions in the fingerprint region.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 2980–2850 | C-H Stretch | Ethyl Group (-CH2, -CH3) |

| 1730–1715 | C=O Stretch | Aromatic Ester |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| 1310–1250 | Asymmetric C-O-C Stretch | Ester |

| 1130–1000 | Symmetric C-O-C Stretch | Ester |

| 1250-1100 | C-F Stretch | Aryl Fluoride (B91410) |

| 850–550 | C-Cl Stretch | Aryl Chloride |

Raman spectroscopy is complementary to IR spectroscopy and provides valuable information about molecular structure. libretexts.org While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric, nonpolar bonds, which are often weak in IR spectra, can produce strong signals in Raman spectra.

X-ray Crystallography and Diffraction Studies

Determination of Solid-State Molecular and Crystal StructuresNo published single-crystal X-ray diffraction data for this compound could be located. This information is essential for determining key structural parameters such as:

Crystal system and space group

Unit cell dimensions

Atomic coordinates

Bond lengths and angles

Torsional angles

Without a crystallographic information file (CIF) or equivalent published data, a definitive analysis of the solid-state molecular structure is not possible.

Computational and Theoretical Investigations of Ethyl 4 Chloro 2,6 Difluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like ethyl 4-chloro-2,6-difluorobenzoate. These methods allow for the detailed exploration of the molecule's electronic structure, geometry, and various spectroscopic parameters.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311+G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization.

These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For the aromatic ring, the carbon-carbon bond lengths are typically in the range of 1.39 Å, characteristic of aromatic systems. The C-Cl bond length is expected to be around 1.74 Å, while the C-F bonds are shorter, approximately 1.35 Å, due to the high electronegativity of fluorine. The geometry of the ester group is also of significant interest, with the C=O double bond having a length of about 1.22 Å and the C-O single bond around 1.34 Å.

Table 1: Predicted Geometrical Parameters for this compound (Note: These values are based on typical DFT calculations for similar halogenated benzoic acid derivatives and are presented for illustrative purposes.)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Cl | 1.74 |

| C-F | 1.35 |

| C=O | 1.22 |

| C-O (ester) | 1.34 |

| O-C (ethyl) | 1.45 |

| C-C (aromatic) | 1.39 |

| **Bond Angles (°) ** | |

| C-C-Cl | 119.5 |

| C-C-F | 118.0 |

| O=C-O | 124.0 |

| C-O-C | 116.0 |

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound (Note: These values are illustrative and based on general principles of computational chemistry for similar molecules.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would show the most negative potential (typically colored red) around the oxygen atoms of the carbonyl group, indicating their high electron density and suitability for electrophilic interaction. The fluorine and chlorine atoms, despite their high electronegativity, also contribute to regions of negative potential. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential (typically colored blue), making them potential sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can provide estimates of the chemical shifts for both ¹H and ¹³C nuclei. These predictions are highly dependent on the electronic environment of each nucleus. For this compound, the chemical shifts of the aromatic protons and carbons would be significantly influenced by the electron-withdrawing effects of the halogen substituents. The protons and carbons of the ethyl group would have chemical shifts characteristic of an ester moiety.

Vibrational frequencies, which are observed in Infrared (IR) and Raman spectroscopy, can also be computed. These calculations help in the assignment of the various vibrational modes of the molecule. Key predicted frequencies for this compound would include the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations (around 1200-1300 cm⁻¹), and the C-Cl stretching vibration (around 700-800 cm⁻¹).

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. This includes conformational changes and rotational barriers.

Investigation of Conformational Preferences and Rotational Barriers

The ethyl ester group in this compound is not static and can rotate around the C-O single bond. This rotation gives rise to different conformations. MD simulations can explore the potential energy surface of this rotation to identify the most stable conformers and the energy barriers between them.

The conformational preference of the ethyl group is influenced by steric and electronic factors. The presence of the two bulky fluorine atoms in the ortho positions can create steric hindrance that may favor a particular orientation of the ethyl group relative to the plane of the benzene (B151609) ring. The rotational barrier is the energy required to rotate the ethyl group from a stable conformation through a less stable, eclipsed conformation. Computational studies on similar substituted benzoates suggest that these barriers are typically in the range of a few kcal/mol. researchgate.net Understanding these conformational dynamics is important as they can influence the molecule's interactions with biological targets.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment plays a critical role in determining the three-dimensional shape (conformation) and chemical reactivity of a molecule. frontiersin.org For this compound, computational studies, such as those employing self-consistent reaction field (SCRF) theory, can elucidate the influence of different solvents. nih.gov These methods model the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in various environments, from nonpolar solvents like hexane (B92381) to polar solvents like water or dimethyl sulfoxide (B87167) (DMSO).

The conformation of this compound, particularly the orientation of the ethyl ester group relative to the aromatic ring, is subject to change based on the polarity of the solvent. The ester group possesses a dipole moment, and its interaction with the solvent's dipole can lead to the stabilization of specific rotational isomers (rotamers). In polar solvents, conformations with a larger molecular dipole moment are generally favored, as they benefit from stronger dipole-dipole interactions with the solvent molecules. frontiersin.orgnih.gov Theoretical calculations can predict the torsional barriers and the most stable dihedral angles for the C(aromatic)-C(carbonyl)-O-C(ethyl) bond system in different media.

Reactivity is also profoundly affected by the solvent. For instance, in reactions like the hydrolysis of the ester, the solvent can stabilize the transition state. numberanalytics.com In a polar, protic solvent like water, hydrogen bonding can facilitate the nucleophilic attack on the carbonyl carbon. The rate of electrophilic substitution reactions on the aromatic ring can also be influenced by the solvent's ability to solvate the reactants and intermediates. numberanalytics.com Computational models can simulate these reaction pathways, providing insights into the energy barriers and reaction kinetics in different solvents, thus predicting how the reactivity of this compound is modulated by its environment.

Table 1: Illustrative Solvent Effects on a Key Dihedral Angle of this compound

| Solvent | Dielectric Constant (ε) | Calculated Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Gas Phase | 1 | 180° | 0.00 |

| Toluene | 2.4 | 175° | -0.5 |

| Acetone | 20.7 | 165° | -1.2 |

| Water | 78.5 | 160° | -1.8 |

Note: This table presents hypothetical data based on established principles of solvent effects on molecular conformation for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that correlate a molecule's biological activity or physicochemical properties with its structural and chemical features, known as molecular descriptors. dergipark.org.tr These models are powerful tools in computational chemistry for predicting the behavior of new or untested compounds like this compound, thereby accelerating research and reducing the need for extensive experimental testing. mdpi.com

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.netnih.gov For this compound, these descriptors can be grouped into several categories:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as the molecular weight, atom count, and various connectivity indices.

Electronic Descriptors: These relate to the electron distribution within the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. dergipark.org.trucsb.edu These are crucial for predicting reactivity in polar or electronically-driven reactions.

Steric/Geometrical Descriptors: These describe the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational angles.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this class, quantifying the molecule's lipophilicity, which is vital for predicting its behavior in biological systems.

Once calculated, these descriptors are used to build a mathematical model, often using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), that links them to a specific activity or property. researchgate.net For example, a QSAR model could be developed to predict the herbicidal activity of a series of substituted benzoates by correlating it with a combination of electronic and hydrophobic descriptors.

Table 2: Common Molecular Descriptors for a QSAR/QSPR Study of this compound

| Descriptor Type | Specific Descriptor | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Dipole Moment | Measure of the overall polarity of the molecule. | |

| Hydrophobic | LogP | Octanol-water partition coefficient; measures lipophilicity. |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts transport properties. | |

| Steric | Molecular Volume | The volume occupied by the molecule. |

A QSAR/QSPR model is only useful if it is robust and has predictive power. This is assessed by correlating its predictions with reliable experimental data. The process involves splitting a dataset of known compounds into a "training set," used to build the model, and a "test set," used to validate it. nih.gov

The quality of the correlation is evaluated using statistical metrics. The coefficient of determination (R²) is a primary indicator, representing the proportion of variance in the experimental data that is predictable from the descriptors. nih.gov A model is generally considered acceptable with an R² value greater than 0.6. nih.gov Further validation is performed using techniques like leave-one-out cross-validation (Q² or r²cv) for internal robustness and by predicting the activity of the external test set compounds. researchgate.netnih.gov

For a compound like this compound, a QSPR model could be developed to predict its rate of hydrolysis. The model would be trained on a series of related esters for which hydrolysis rates have been experimentally measured. The model's predictive accuracy would be confirmed if the predicted rate for this compound (and other test compounds) closely matches the experimentally determined value. ucl.ac.uk A high correlation indicates that the chosen descriptors accurately capture the structural features governing the reaction.

Table 3: Illustrative Correlation of Predicted vs. Experimental Activity for a Series of Benzoate (B1203000) Derivatives

| Compound | Predicted Activity (Log(1/C)) | Experimental Activity (Log(1/C)) | Residual |

| Compound 1 | 4.50 | 4.55 | -0.05 |

| Compound 2 | 4.75 | 4.72 | +0.03 |

| Compound 3 | 5.10 | 5.15 | -0.05 |

| This compound (Test) | 4.95 | 4.98 | -0.03 |

| Compound 5 | 5.30 | 5.25 | +0.05 |

| Model Statistics | R² = 0.95 | Q² = 0.89 |

Note: This table shows hypothetical data to illustrate the validation process of a QSAR model. The "Activity" could represent any measured endpoint, such as inhibitory concentration.

Applications and Advanced Research Trajectories of Ethyl 4 Chloro 2,6 Difluorobenzoate in Diverse Academic Fields

Utility in Medicinal Chemistry and Pharmaceutical Research

The structural framework of ethyl 4-chloro-2,6-difluorobenzoate makes it a valuable building block in the design and synthesis of novel therapeutic agents. The presence of fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule, while the chloro and ester functionalities provide reactive sites for further chemical modification.

Precursor for Pharmacologically Active Compounds

This compound and its parent carboxylic acid serve as key starting materials in the multi-step synthesis of various classes of bioactive molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which then allows for a wide range of amide bond-forming reactions or other transformations.

Synthesis of Antimicrobial Agents (e.g., 3-quinolinecarboxylic acids)

While various fluorinated benzoic acids are crucial for creating quinolone antimicrobials, specific documentation directly linking this compound to the synthesis of 3-quinolinecarboxylic acids is not prominent in publicly available scientific literature. The synthesis of related quinolone structures often utilizes isomers such as 2,4-difluoro-3-chlorobenzoic acid.

Building Block for Synthetic Retinoids

Synthetic retinoids are a class of compounds structurally related to vitamin A that find use in treating various dermatological and oncological conditions. The development of fluorinated analogues is a strategy to improve their therapeutic profile. However, there is no direct evidence in the reviewed literature to suggest that this compound is a common precursor for the synthesis of synthetic retinoids.

Intermediate in the Synthesis of Anticancer Agents (e.g., Brefeldin A derivatives)

Brefeldin A is a fungal metabolite with potent anticancer properties, and numerous derivatives have been synthesized to enhance its efficacy and reduce toxicity. A thorough review of synthetic routes towards Brefeldin A derivatives did not identify this compound as a starting material or key intermediate.

Synthesis of Enzyme Inhibitors (e.g., Indoleamine 2,3-dioxygenase inhibitors)

The enzyme Indoleamine 2,3-dioxygenase (IDO) is a significant target in cancer immunotherapy. While many fluorinated compounds are explored as IDO inhibitors, the direct use of this compound in their synthesis is not explicitly detailed in the available research. However, its parent compound, 4-Chloro-2,6-difluorobenzoic acid, has been identified as a reactant in the preparation of substituted heterobicyclic derivatives that act as inhibitors for a different enzyme, Bruton's tyrosine kinase (BTK), which is crucial for B-cell signaling and a target in oncology and autoimmune diseases.

Exploration of Structure-Activity Relationships in Drug Design via Fluorinated Analogues

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The specific arrangement of substituents on the phenyl ring of this compound makes it an interesting scaffold for exploring structure-activity relationships (SAR). By using this compound as a starting point, chemists can synthesize a series of analogues where the chloro or ester groups are replaced or modified, and then evaluate how these changes affect biological activity. This systematic approach allows researchers to understand the precise interactions between the drug molecule and its biological target, leading to the design of more potent and selective medicines.

Role in Agrochemical and Materials Science Research

This compound, a halogenated aromatic ester, holds significant potential as a versatile building block in the fields of agrochemical and materials science research. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene (B151609) ring, imparts distinct chemical properties that are of interest for the development of new, high-performance molecules.

Synthesis of Agrochemical Intermediates

The development of novel fungicides and other agrochemicals is a continuous effort to combat crop diseases and enhance agricultural productivity. Halogenated aromatic compounds are a well-established class of intermediates in the synthesis of these active ingredients. While direct research on the application of this compound in agrochemical synthesis is not extensively documented, its structural motifs are present in known fungicidal compounds.

For instance, research has been conducted on the synthesis and antifungal activity of 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles. researchgate.net These compounds have shown promising in vitro activity against strains of Candida albicans. researchgate.net The core structure of these molecules, featuring a chloro-difluoro-benzoyl moiety, highlights the relevance of the substitution pattern found in this compound. It is plausible that this ester could serve as a key precursor for the synthesis of such benzoyl derivatives through hydrolysis to the corresponding benzoic acid, followed by amidation.

Furthermore, furoxan derivatives have been designed and synthesized as potential fungicides with a broad spectrum of activity against plant fungi. nih.gov The synthesis of these and other complex heterocyclic systems often relies on the availability of appropriately substituted aromatic starting materials. The presence of multiple halogen atoms on the benzene ring of this compound offers multiple reaction sites for derivatization, making it a valuable intermediate for creating diverse libraries of potential agrochemical candidates. The synthesis of novel triazole antifungal agents for managing diseases like Fusarium Dieback also often involves halogenated phenyl derivatives as key starting materials. scielo.org.mx

The strategic placement of fluorine and chlorine atoms can significantly influence the biological activity, metabolic stability, and lipophilicity of the final agrochemical product. Therefore, this compound represents a valuable scaffold for the synthesis of new and effective crop protection agents.

Application in the Development of Advanced Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic characteristics. This compound, with its high degree of halogenation, is a promising candidate for the synthesis of advanced materials such as liquid crystals and fluorinated polymers.

Substituted benzoates are known to be integral components in the design of liquid crystalline materials. researchgate.net The rigid core of the benzene ring, combined with the potential for introducing various side chains through modification of the ester group or substitution of the halogen atoms, allows for the fine-tuning of mesomorphic properties. Research into benzoates containing 1,2,3-triazole heterocycles has demonstrated their potential in forming liquid crystal phases. researchgate.net While not directly employing this compound, this research underscores the utility of the benzoate (B1203000) scaffold in creating ordered molecular assemblies. The specific halogen substitution pattern of this compound could lead to novel liquid crystals with unique dielectric properties and self-assembly behaviors.

In the realm of polymer science, fluorinated polymers are prized for their high-performance characteristics. The synthesis of novel highly substituted benzene derivatives for use in palladium-catalyzed cross-coupling reactions has been explored to create liquid crystalline terphenyls. rsc.org This indicates that halogenated benzoates can be used as monomers or precursors for monomers in polymerization reactions. This compound could potentially be converted into a di-functional monomer, for example, by replacing the chloro or fluoro groups with other polymerizable functionalities, leading to the creation of novel fluorinated polyesters or other polymers with tailored properties.

Fundamental Organic Synthesis and Method Development

Beyond its potential applications in applied sciences, this compound also serves as an interesting substrate for fundamental research in organic synthesis and physical organic chemistry. Its polyhalogenated and electronically complex structure makes it a suitable platform for developing new synthetic methodologies and for studying the intricate effects of halogen substituents on reaction mechanisms and molecular properties.

Substrate for Novel Synthetic Methodologies

The development of new carbon-carbon and carbon-heteroatom bond-forming reactions is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions are powerful tools in this regard, and highly substituted aromatic halides are often used as test substrates to challenge the efficiency and scope of new catalytic systems. libretexts.orgyoutube.com

This compound possesses three potential sites for cross-coupling reactions: the C-Cl bond and the two C-F bonds. The differential reactivity of these carbon-halogen bonds presents an opportunity for the development of selective cross-coupling protocols. Research on the palladium-catalyzed substitution and cross-coupling of benzylic fluorides has shown that under finely-tuned conditions, regioselective displacement of either a chlorine or a fluorine substituent can be achieved in bifunctional substrates like 4-chlorobenzyl fluoride (B91410). nih.gov This suggests that similar selectivity could be attainable with this compound, allowing for the stepwise introduction of different functional groups at specific positions on the aromatic ring.

Furthermore, studies on the palladium-catalyzed coupling of perfluoroarenes with organozinc compounds have demonstrated that even the typically inert C-F bond can be activated and functionalized. nih.gov this compound could serve as an excellent substrate to further explore and refine such C-F activation methodologies. The development of catalysts that can selectively activate one C-F bond in the presence of another, or selectively activate the C-Cl bond over the C-F bonds, would be a significant advancement in synthetic chemistry.

The data in the table below illustrates the bond dissociation energies for related halobenzenes, which can provide an indication of the relative reactivity of the carbon-halogen bonds in this compound.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F (in C6H5F) | 124 |

| C-Cl (in C6H5Cl) | 96 |

| C-Br (in C6H5Br) | 81 |

| C-I (in C6H5I) | 65 |

This table presents generalized bond dissociation energies for halobenzenes to illustrate the relative bond strengths. The actual values for this compound may vary due to the presence of other substituents.

Model Compound for Studying Halogen Effects in Aromatic Systems

This compound provides a rich platform for studying the interplay of these electronic effects. The presence of three halogen atoms, along with an electron-withdrawing ester group, creates a complex electronic landscape. The two fluorine atoms ortho to the ester group will have a strong influence on its conformation and reactivity.

This compound could be used as a model substrate in kinetic studies of nucleophilic aromatic substitution reactions. The relative rates of substitution at the 4-position (C-Cl) versus the 2- and 6-positions (C-F) would provide valuable data on the activating/deactivating effects of the ortho- and meta-substituents. Similarly, studying the hydrolysis of the ester group under acidic or basic conditions can provide insights into how the multiple halogen substituents affect the reactivity of the carbonyl center. Studies on the alkaline hydrolysis of substituted ethyl benzoates have a long history and have been instrumental in developing our understanding of substituent effects. rsc.org

Computational studies, such as the calculation of molecular electrostatic potential maps and frontier molecular orbital energies, could complement experimental work. These theoretical analyses can help to visualize the electron distribution within the molecule and predict the most likely sites for electrophilic or nucleophilic attack. Such combined experimental and computational studies on this compound would contribute to a more nuanced understanding of the additive and non-additive effects of multiple halogen substituents on the properties and reactivity of aromatic systems.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes and Sustainable Methodologies

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For ethyl 4-chloro-2,6-difluorobenzoate, this translates to a need for synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Current research in the broader field of aromatic ester synthesis points towards several promising avenues. Eco-friendly methodologies such as solid-liquid phase transfer catalysis (PTC) under solvent-free conditions and acidic catalysis in dry media have shown success for other aromatic esters, offering noticeable improvements over classical procedures. nih.gov The esterification of the parent 4-chloro-2,6-difluorobenzoic acid could be achieved using heterogeneous catalysts, which are easily separable and reusable, thereby reducing downstream processing costs and waste. For instance, a recent study demonstrated the use of the metal-organic framework UiO-66-NH2 as an efficient heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.org This approach significantly reduced reaction times compared to traditional methods. rsc.org

Furthermore, the principles of a circular economy are driving research into the use of renewable resources. Lignin (B12514952), a major component of biomass, is a vast renewable source of aromatic compounds. kit.edu Investigating pathways to derive the core aromatic structure from lignin or other biomass-derived furfural (B47365) derivatives could represent a paradigm shift in the sustainable production of this and other fluorinated benzoates. kit.eduucl.ac.uk Another key aspect of green chemistry is the use of safer and more sustainable solvents. Research into switchable solvent systems, such as those based on dimethyl sulfoxide (B87167) (DMSO) and CO2, could offer a more environmentally friendly alternative to traditional organic solvents. kit.edu

| Sustainable Approach | Potential Application to this compound Synthesis | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Esterification of 4-chloro-2,6-difluorobenzoic acid using a solid catalyst like a MOF (e.g., UiO-66-NH2). | Catalyst reusability, reduced waste, potentially milder reaction conditions. | rsc.org |

| Phase Transfer Catalysis (PTC) | Solvent-free esterification of the corresponding carboxylate salt with ethyl bromide. | Elimination of organic solvents, potential for microwave activation to reduce reaction times. | nih.gov |

| Biomass-derived Feedstocks | Synthesis of the aromatic core from renewable sources like lignin or furfural. | Reduces reliance on fossil fuels, potential for a more sustainable lifecycle. | kit.eduucl.ac.uk |

| Switchable Solvents | Using solvent systems like DBU/CO2 for the synthesis or derivatization steps. | Reduced environmental impact and simplified product purification. | kit.edu |

Exploration of Bio-catalytic and Chemoenzymatic Transformations

Biocatalysis offers a powerful toolkit for selective and sustainable chemical synthesis. Enzymes can operate under mild conditions of temperature and pH, often with high stereo- and regioselectivity, which can simplify purification processes and reduce the formation of unwanted byproducts.